1-1(Z)-Hexadecenyl-2-Palmitoyl-d9-sn-glycero-3-PE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C37H74NO7P |

|---|---|

Poids moléculaire |

685.0 g/mol |

Nom IUPAC |

2-azaniumylethyl [(2R)-3-[(Z)-hexadec-1-enoxy]-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C37H74NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-42-34-36(35-44-46(40,41)43-33-31-38)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32,36H,3-28,30-31,33-35,38H2,1-2H3,(H,40,41)/b32-29-/t36-/m1/s1/i2D3,4D2,6D2,8D2 |

Clé InChI |

FDULCEKAOVWBTQ-PWDNYBRDSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+] |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+] |

Origine du produit |

United States |

Foundational & Exploratory

The Gold Standard in Lipidomics: A Technical Guide to 1-1(Z)-Hexadecenyl-2-Palmitoyl-d9-sn-glycero-3-PE

Introduction: The Critical Role of Plasmalogens and the Need for Precise Quantification

In the intricate landscape of cellular biology, lipids are far more than simple structural components or energy stores. They are dynamic players in a vast array of signaling pathways and are central to maintaining cellular homeostasis. Among the diverse classes of lipids, plasmalogens stand out due to their unique vinyl-ether bond at the sn-1 position of the glycerol backbone, a feature that bestows upon them distinct chemical properties and vital biological functions.[1][2] These ether lipids are particularly abundant in the nervous, immune, and cardiovascular systems, comprising a significant portion of the phospholipid content in membranes.[2][3] For instance, in the adult human heart, nearly 30-40% of choline glycerophospholipids are plasmalogens, and they can constitute up to 70% of the ethanolamine glycerophospholipids in the myelin sheath.[2][3]

The focal point of this guide, 1-1(Z)-Hexadecenyl-2-Palmitoyl-sn-glycero-3-PE (PE(P-16:0/16:0)), is a specific ethanolamine plasmalogen. Its roles are multifaceted, ranging from modulating membrane fluidity and dynamics to acting as a reservoir for second messengers and serving as a crucial endogenous antioxidant, protecting cells from the ravages of oxidative stress.[4][5] Growing evidence links diminished plasmalogen levels to a spectrum of pathologies, most notably neurodegenerative conditions like Alzheimer's disease, highlighting the urgent need for accurate and precise methods to quantify these critical molecules in biological samples.[6][7]

This technical guide is dedicated to its deuterated analogue, 1-1(Z)-Hexadecenyl-2-Palmitoyl-d9-sn-glycero-3-PE . This stable isotope-labeled lipid is an indispensable tool for researchers, serving as an internal standard in mass spectrometry-based lipidomics.[8][9][10] Its use allows for the correction of variability inherent in sample preparation and analysis, ensuring the generation of reliable and reproducible quantitative data—the bedrock of high-impact research and drug development.[11][12]

Biochemical Profile and Functional Significance

Chemical Structure and Properties

This compound is structurally identical to its endogenous counterpart, with the critical exception of nine deuterium atoms incorporated into the palmitoyl chain at the sn-2 position.[10] This isotopic labeling renders it heavier, allowing for its distinct detection by a mass spectrometer, while ensuring it mimics the chemical and physical behavior of the native molecule throughout the analytical process.[12]

Table 1: Physicochemical Properties of 1-1(Z)-Hexadecenyl-2-Palmitoyl-sn-glycero-3-PE (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C37H74NO7P | [13][14] |

| Molecular Weight | 676.0 g/mol | [13] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)O--INVALID-LINK--CO/C=C\CCCCCCCCCCCCCC | [14] |

| InChI Key | FDULCEKAOVWBTQ-PXOIRPRXSA-N | [14] |

| Topological Polar Surface Area | 117.31 Ų | [14] |

| logP | 12.69 | [14] |

| Hydrogen Bond Donors | 2 | [14] |

| Hydrogen Bond Acceptors | 8 | [14] |

Note: Properties are for the non-deuterated analogue and are expected to be nearly identical for the d9 version, with the exception of molecular weight which is approximately 685.0 g/mol for the deuterated form.[10]

Biological Roles of PE Plasmalogens

The significance of PE(P-16:0/16:0) and other phosphatidylethanolamine plasmalogens is rooted in their diverse biological functions:

-

Membrane Architecture and Dynamics: The vinyl-ether linkage alters the geometry of the phospholipid headgroup, promoting the formation of non-lamellar structures. This property is crucial for processes involving membrane fusion and fission, such as synaptic vesicle release and endocytosis.[15][16][17]

-

Antioxidant Defense: The vinyl-ether bond is a preferential target for reactive oxygen species (ROS), allowing plasmalogens to act as sacrificial antioxidants, thereby protecting polyunsaturated fatty acids and other membrane components from oxidative damage.[4][5]

-

Signaling Hubs: Plasmalogens are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for cellular signaling.[16][18] They can modulate the activity of membrane-bound receptors and enzymes, influencing downstream signaling cascades.[19][20]

-

Reservoir of Bioactive Molecules: The sn-2 position of plasmalogens is often occupied by polyunsaturated fatty acids like arachidonic acid. These can be released by phospholipases to serve as precursors for eicosanoids and other signaling molecules.

Involvement in Cellular Signaling: The Ferroptosis Pathway

A burgeoning area of research has implicated PE plasmalogens as critical regulators of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[15][16][21] The high concentration of polyunsaturated fatty acids in PE plasmalogens makes them particularly susceptible to peroxidation, a key initiating event in the ferroptotic cascade.

Application in Research: A Guide to Quantitative Lipidomics

The primary application of this compound is as an internal standard for the accurate quantification of its endogenous counterpart, PE(P-16:0/16:0), using isotope dilution mass spectrometry.[8][9][10]

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of PE(P-16:0/16:0) in biological samples.

Detailed Experimental Protocol: Quantification of PE(P-16:0/16:0) in Human Plasma

This protocol provides a self-validating system for the accurate measurement of PE(P-16:0/16:0).

1. Materials and Reagents:

-

Human plasma (collected with EDTA)

-

This compound (Internal Standard, IS)

-

1-1(Z)-Hexadecenyl-2-Palmitoyl-sn-glycero-3-PE (Analyte Standard for calibration curve)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Ammonium acetate

2. Preparation of Standard Solutions:

-

Prepare stock solutions of both the analyte and the internal standard in chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the IS stock solution to 1 µg/mL in methanol.

-

Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking into a surrogate matrix (e.g., stripped plasma) to generate a calibration curve (e.g., 1-1000 ng/mL).

3. Sample Preparation and Lipid Extraction (Modified Folch Method): [1][5][17]

-

a. Thaw plasma samples on ice.

-

b. To 50 µL of plasma in a glass tube, add 10 µL of the 1 µg/mL internal standard working solution.

-

c. Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.005% BHT.

-

d. Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.

-

e. Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

f. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

g. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

-

h. Transfer the organic phase to a new tube and dry under a gentle stream of nitrogen.

-

i. Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate

-

Gradient: A suitable gradient to separate phospholipids.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), negative ion mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Analyte (PE(P-16:0/16:0)) Transition: Monitor the specific precursor-to-product ion transition.

-

Internal Standard (d9-PE(P-16:0/16:0)) Transition: Monitor the specific precursor-to-product ion transition for the deuterated standard.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

-

Determine the concentration of PE(P-16:0/16:0) in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a cornerstone tool for researchers in the field of lipidomics. Its near-identical physicochemical properties to the endogenous PE(P-16:0/16:0) make it the gold standard for accurate quantification. By enabling precise measurement, this deuterated internal standard empowers scientists to unravel the complex roles of plasmalogens in health and disease, paving the way for novel diagnostic and therapeutic strategies, particularly in the context of neurodegenerative and metabolic disorders. The methodologies outlined in this guide provide a robust framework for the reliable application of this essential research tool.

References

- 1. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands cycle in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 6. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmalogens Inhibit Endocytosis of Toll-like Receptor 4 to Attenuate the Inflammatory Signal in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(1Z-octadecenyl)-2-hexadecanoyl-glycero-3-phosphoethanolamine | C39H78NO7P | CID 52925073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Frontiers | Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons [frontiersin.org]

- 14. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 15. mdpi.com [mdpi.com]

- 16. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sample Preparation for Rapid Lipid Analysis in Drosophila Brain using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of C16(plasm)-16:0-d9-PE

This guide provides a comprehensive technical overview of 1-(1Z-hexadecenyl)-2-palmitoyl-d9-sn-glycero-3-phosphoethanolamine, hereafter referred to as C16(plasm)-16:0-d9-PE. It is designed for researchers, scientists, and drug development professionals who utilize advanced lipidomics and mass spectrometry for quantitative analysis. This document delves into the molecule's core structure, its critical role as an internal standard, and the validated methodologies for its application.

Introduction: The Significance of Plasmalogen Quantification

Plasmalogens are a unique subclass of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1][2] This structural feature imparts distinct chemical properties, including acting as endogenous antioxidants to protect cells from oxidative stress.[3][4] Plasmalogens are integral components of cellular membranes, particularly abundant in the brain, heart, and immune cells, where they are involved in membrane dynamics, cell signaling, and protecting nerve cells.[1][3][5]

Reductions in plasmalogen levels have been linked to a range of pathologies, including neurodegenerative diseases like Alzheimer's and Multiple Sclerosis, as well as cardiovascular and respiratory diseases.[1][2][3][5] Consequently, the accurate quantification of specific plasmalogen species, such as PE(P-16:0/16:0), is a critical objective in clinical and biomedical research to understand disease mechanisms and identify potential biomarkers.

The inherent complexity of biological matrices and the potential for analytical variability necessitate the use of stable isotope-labeled internal standards for robust and accurate quantification by mass spectrometry.[6][7] C16(plasm)-16:0-d9-PE is specifically designed for this purpose, serving as an ideal internal standard for its endogenous, non-deuterated counterpart.[8]

Core Molecular Structure and Properties

The structure of C16(plasm)-16:0-d9-PE is meticulously designed to mimic the endogenous analyte while providing a distinct mass shift for unambiguous detection.

| Property | Value | Source |

| Systematic Name | 1-(1Z-hexadecenyl)-2-palmitoyl-d9-sn-glycero-3-phosphoethanolamine | [8] |

| Common Synonyms | C16(plasm)-16:0-d9-PE, PE(P-16:0/16:0-d9), 16:0p/16:0-d9-PE | [8] |

| Chemical Formula | C₃₉H₇₀D₉NO₇P | Avanti Polar Lipids |

| Exact Mass | 710.58 | Avanti Polar Lipids |

| Molecular Weight | 710.06 | Avanti Polar Lipids |

Structural Breakdown

The molecule consists of four key components:

-

sn-1 Position: C16 Plasmalogen (1-(1Z-hexadecenyl)) : A 16-carbon fatty alcohol is attached to the glycerol backbone via a vinyl-ether linkage (-O-CH=CH-).[9] This bond is the defining feature of plasmalogens and is notably labile under acidic conditions, a critical consideration for sample preparation.[9] The "P-" in the shorthand nomenclature PE(P-16:0/16:0) signifies this plasmalogen linkage.

-

sn-2 Position: Deuterated Palmitic Acid (16:0-d9) : A 16-carbon saturated fatty acid (palmitic acid) is ester-linked to the sn-2 position. Critically, this chain contains nine deuterium atoms (d9).[8] This heavy isotope labeling provides the mass difference required for use as an internal standard without significantly altering the molecule's chemical or chromatographic properties.[7]

-

sn-3 Position: Phosphoethanolamine (PE) Head Group : The polar head group consists of a phosphate group linked to an ethanolamine moiety. This group defines the molecule as a phosphatidylethanolamine, a major class of phospholipids in biological membranes.[10]

-

Stereochemistry (sn) : The "sn" (stereospecifically numbered) designation indicates the specific stereoisomer, which is crucial for biological recognition and function.

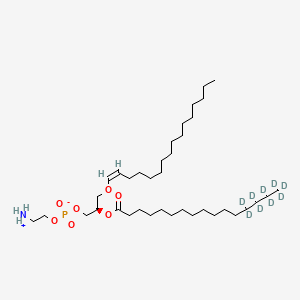

Caption: Chemical structure of C16(plasm)-16:0-d9-PE.

The Role of a Deuterated Internal Standard in Mass Spectrometry

The primary application of C16(plasm)-16:0-d9-PE is as an internal standard (IS) for quantitative analysis via isotope dilution mass spectrometry.[8][11] The logic behind this application is robust and addresses several sources of analytical error.[11]

The Principle of Isotope Dilution: An ideal IS should behave identically to the analyte of interest (the endogenous compound) throughout the entire analytical process—from extraction to detection.[7] By "spiking" a known quantity of the deuterated standard into a sample at the very beginning of the workflow, any subsequent sample loss or variation will affect both the analyte and the standard to the same degree.[11]

Why Deuteration is Critical:

-

Co-elution: Deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts. This ensures they co-elute during liquid chromatography (LC), meaning they enter the mass spectrometer at the same time.[7]

-

Correction for Matrix Effects: Co-elution is vital for correcting matrix effects. If co-eluting matrix components suppress or enhance the ionization of the analyte, they will do so for the deuterated standard as well. Therefore, the ratio of the analyte signal to the IS signal remains constant and proportional to the analyte's concentration.[6][11]

-

Accounting for Extraction Inefficiency: No lipid extraction method achieves 100% recovery. The deuterated standard experiences the same extraction losses as the endogenous analyte, making the final analyte/IS ratio a true reflection of the original concentration.[11][12]

-

Distinct Mass Signal: The +9 Dalton mass difference creates a unique mass-to-charge (m/z) signal, allowing the mass spectrometer to differentiate between the endogenous analyte and the internal standard.[7]

Experimental Protocol: Quantitative Analysis of PE(P-16:0/16:0)

This section outlines a validated, step-by-step methodology for the quantification of endogenous PE(P-16:0/16:0) in a biological matrix (e.g., human plasma) using C16(plasm)-16:0-d9-PE as an internal standard.

Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

The Bligh-Dyer method is a classic liquid-liquid extraction technique for isolating lipids.[12][13][14] Modifications are necessary to ensure the stability of the acid-labile vinyl-ether bond of plasmalogens.

Protocol Steps:

-

Thawing & Aliquoting: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a 2 mL glass tube.

-

Internal Standard Spiking: Add 10 µL of a pre-prepared solution of C16(plasm)-16:0-d9-PE in methanol (e.g., 10 µg/mL) to each plasma sample, calibrator, and quality control (QC) sample. This ensures a consistent amount of IS is present in every sample processed.

-

Monophasic System Formation: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 15 minutes at 4°C. This creates a single-phase system that disrupts protein-lipid interactions and solubilizes lipids.[14]

-

Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water (or a neutral buffer like PBS to protect the vinyl-ether bond) and vortex for another minute.[14]

-

Centrifugation: Centrifuge the tubes at 2,000 x g for 5 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. A protein disk may form at the interface.[13][14]

-

Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Re-extraction (Optional but Recommended): To maximize recovery, add another 250 µL of chloroform to the remaining aqueous layer, vortex, centrifuge, and combine the second lower phase with the first.

-

Drying: Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 9:1 Methanol:Water) for LC-MS/MS analysis.

Caption: Workflow for lipid extraction using the modified Bligh-Dyer method.

LC-MS/MS Analysis

Liquid chromatography is used to separate the target analyte from other lipids, while tandem mass spectrometry provides highly selective and sensitive detection. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.

Typical LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile:Isopropanol (7:3)

-

Gradient: A typical gradient would start at 30% B, ramp up to 95% B to elute the lipids, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: MRM is a highly specific detection technique. The first quadrupole (Q1) is set to select the mass of the parent ion (precursor ion), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to select a specific fragment ion (product ion). This precursor -> product transition is unique to the target molecule.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Rationale |

| Endogenous PE(P-16:0/16:0) | 702.6 | 339.3 | Neutral loss of the phosphoethanolamine head group and the palmitic acid chain, leaving the sn-1 plasmalogen moiety. |

| Internal Standard C16(plasm)-16:0-d9-PE | 711.6 | 348.3 | Neutral loss of the phosphoethanolamine head group and the d9-palmitic acid chain, leaving the sn-1 plasmalogen moiety. |

Note: The exact m/z values may vary slightly based on instrument calibration. It is crucial to optimize collision energies for each transition on the specific instrument being used.[15][16]

Data Analysis and Quantification

The final concentration of the endogenous analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard and comparing this ratio to a calibration curve.

-

Generate a Calibration Curve: Prepare a series of calibration standards with known concentrations of the non-deuterated analyte (PE(P-16:0/16:0)) and a constant concentration of the deuterated internal standard.

-

Process Samples: Analyze the calibrators, QCs, and unknown samples using the established LC-MS/MS method.

-

Calculate Peak Area Ratios: For each injection, integrate the chromatographic peaks and determine the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct the Curve: Plot the peak area ratio against the known concentration for the calibration standards. Perform a linear regression to generate a calibration curve (y = mx + b).

-

Quantify Unknowns: Use the peak area ratios from the unknown samples to calculate their concentrations using the regression equation from the calibration curve.

This ratiometric approach ensures that the final calculated concentration is highly accurate and precise, having corrected for the multiple sources of variability inherent in the analytical process.[11]

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. What Are Plasmalogens and Why Are They Important? Discover the Key Functions of This Essential Phospholipid [azwellmed.com]

- 4. intentionalhealthpc.com [intentionalhealthpc.com]

- 5. Biological Functions of Plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. biochem.wustl.edu [biochem.wustl.edu]

- 14. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 15. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of PE(P-16:0/16:0-d9)

An In-depth Technical Guide to the Physical and Chemical Properties of PE(P-16:0/16:0-d9)

This guide provides a comprehensive overview of the ether phospholipid, PE(P-16:0/16:0-d9), tailored for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, the scientific significance of its unique structural features, and its practical application in quantitative lipidomics, supported by detailed experimental protocols.

Core Molecular Attributes

PE(P-16:0/16:0-d9) is a deuterated plasmalogen, a specific type of ether-linked phosphatidylethanolamine. Its structure is characterized by a vinyl-ether linkage at the sn-1 position and a deuterated palmitoyl chain at the sn-2 position of the glycerol backbone. This precise configuration imparts unique properties that are highly valuable in analytical and biological research.

Caption: Chemical structure of PE(P-16:0/16:0-d9).

Table 1: Physical and Chemical Properties of PE(P-16:0/16:0-d9)

| Property | Value | Reference |

| Synonyms | 1-(1Z)-Hexadecenyl-2-palmitoyl-d9-sn-glycero-3-phosphoethanolamine, 16:0p/16:0-d9-PE | [1] |

| Molecular Formula | C₃₇H₆₅D₉NO₇P | Derived from structure |

| Formula Weight | ~685.0 g/mol (Calculated); ~701.0 for related d9-PE compounds. | [2] |

| Purity | Typically ≥99% deuterated forms (d₁-d₉). | [2] |

| Physical State | Typically supplied as a solution in an organic solvent (e.g., chloroform:methanol). | [2] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [2][3] |

| Lipid Classification | Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Plasmalogens | [4][5] |

The Scientific Significance of Key Structural Features

The utility of PE(P-16:0/16:0-d9) in research stems directly from two critical aspects of its structure: the vinyl-ether bond at the sn-1 position and the stable isotope label on the sn-2 acyl chain.

The Ether Linkage: Stability and Biological Function

Unlike the more common diacyl phospholipids which possess an ester bond at the sn-1 position, ether lipids like PE(P-16:0/16:0-d9) have a hydrocarbon chain attached by an ether linkage.[6][7] This seemingly minor biochemical alteration has profound implications:

-

Enhanced Chemical Stability: The ether bond is significantly more resistant to chemical hydrolysis and enzymatic degradation by certain phospholipases compared to an ester bond.[8] This inherent stability is crucial for its use as a robust internal standard that can withstand various sample preparation conditions.

-

Impact on Membrane Dynamics: Ether lipids are known to alter the physical properties of cell membranes. They can influence membrane fluidity and promote the formation of non-lamellar structures, which are important in cellular processes like membrane fusion and signaling.[6][9][10]

-

Biological Roles: Plasmalogens are not merely structural lipids; they are abundant in specific tissues like the brain, heart, and immune cells and are thought to function as endogenous antioxidants, protecting cells from oxidative stress.[6][7]

The Deuterium Labeling: The Key to Accurate Quantification

The incorporation of nine deuterium (²H) atoms onto the terminal end of the palmitoyl chain is the feature that makes this molecule an exceptional tool for analytical chemistry, particularly mass spectrometry.

-

Ideal Internal Standard: In quantitative lipidomics, an ideal internal standard should behave identically to the analyte of interest during extraction and ionization but be clearly distinguishable by the mass spectrometer. Deuterated lipids fulfill this perfectly.[11][12] PE(P-16:0/16:0-d9) is chemically identical to its endogenous, non-deuterated counterpart, ensuring it co-extracts and ionizes with the same efficiency.

-

Mass Shift for Unambiguous Detection: The +9 Dalton mass shift provided by the deuterium atoms moves the molecule's mass-to-charge ratio (m/z) outside the natural isotopic distribution of the endogenous analyte. This prevents signal overlap and allows for precise, independent quantification of both the standard and the target lipid.[13]

-

Versatility in Research: Beyond its use as a standard, deuterium labeling is a powerful technique for metabolic studies. By administering D₂O (heavy water) to cells or organisms, researchers can trace the de novo synthesis and turnover of lipids, providing dynamic insights into metabolic pathways.[11][12][14]

Application in Quantitative Lipidomics

PE(P-16:0/16:0-d9) is an indispensable tool for the accurate quantification of endogenous plasmalogen PEs in complex biological matrices. Its structural similarity to endogenous lipids ensures it faithfully reports on analytical variability, while its mass difference allows for precise measurement.

Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of PE(P-16:0/16:0) using PE(P-16:0/16:0-d9)

This protocol outlines a standard procedure for using PE(P-16:0/16:0-d9) as an internal standard for targeted analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Internal Standard (IS) Stock Solution:

-

Obtain PE(P-16:0/16:0-d9), typically supplied in chloroform:methanol.

-

Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., 2:1 chloroform:methanol).

-

From this stock, create a working solution (e.g., 10 µg/mL) that will be spiked into the extraction solvent. The final concentration in the sample should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentration.

2. Lipid Extraction (Modified Bligh-Dyer Method):

-

To 100 µL of biological sample (e.g., plasma) in a glass tube, add 375 µL of the extraction solvent (1:2 chloroform:methanol) containing a known amount of the PE(P-16:0/16:0-d9) working solution.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass syringe and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable mobile phase, such as 9:1 methanol:chloroform.

-

Chromatography: Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution, for example, with Mobile Phase A (acetonitrile:water with 10 mM ammonium formate) and Mobile Phase B (isopropanol:acetonitrile with 10 mM ammonium formate).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI). Use the Multiple Reaction Monitoring (MRM) mode for targeted quantification.[15]

- MRM Transition for Analyte (PE(P-16:0/16:0)): Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion, often corresponding to the neutral loss of the phosphoethanolamine headgroup (141 Da).

- MRM Transition for IS (PE(P-16:0/16:0-d9)): Monitor the corresponding transition for the deuterated standard, which will have a precursor ion mass 9 Daltons higher than the analyte.

4. Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the absolute concentration of the endogenous PE(P-16:0/16:0) by comparing this ratio to a calibration curve or by using a single-point calibration, knowing the exact amount of internal standard added to the sample.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and stability of deuterated lipid standards.

-

Storage Temperature: Deuterated lipid standards should be stored at or below -16°C, with -20°C ± 4°C being standard for solutions, to ensure long-term stability.[16][17] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[16]

-

Container: Always use glass containers with Teflon-lined closures for storing lipids in organic solvents.[16][17][18] Plastic containers are not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.[16][17]

-

Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.[17][18]

-

Handling Powders: If the lipid is in powdered form, allow the entire container to warm to room temperature before opening it.[16] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.[16][17]

-

Transferring Solutions: Use only glass, stainless steel, or Teflon labware (e.g., glass pipettes or syringes) for transferring organic solutions of lipids. Avoid plastic pipette tips, which can introduce contaminants.[17][18]

Conclusion

PE(P-16:0/16:0-d9) is a sophisticated and essential tool for modern life sciences research. Its unique combination of an ether linkage, conferring stability and biological relevance, and a stable isotope label, enabling precise quantification, makes it an exemplary internal standard for mass spectrometry-based lipidomics. Understanding its physical and chemical properties is paramount for its effective use in elucidating the complex roles of ether lipids in health and disease.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lcms.cz [lcms.cz]

- 4. 1-Hexadecyl-2-hexadecanoyl-glycero-3-phosphoethanolamine | C37H76NO7P | CID 52925038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-hexadecyl-2-(9Z-hexadecenoyl)-glycero-3-phosphoethanolamine | C37H74NO7P | CID 52924962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Structural and functional roles of ether lipids [protein-cell.net]

- 11. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. avantiresearch.com [avantiresearch.com]

- 18. stratech.co.uk [stratech.co.uk]

The Unseen Architect: A Technical Guide to the Biological Significance of Plasmalogen PE(P-16:0/16:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmalogens, a unique class of ether phospholipids, are integral components of cellular membranes, yet their specific roles in cellular physiology and pathology are often underestimated. This technical guide provides an in-depth exploration of a specific plasmalogen species, PE(P-16:0/16:0), a phosphatidylethanolamine plasmalogen with a vinyl-ether-linked 16-carbon chain at the sn-1 position and a 16-carbon fatty acid at the sn-2 position. We will delve into its intricate biosynthesis, its multifaceted functions in maintaining cellular integrity and signaling, and its emerging significance as a biomarker and potential therapeutic target in a range of diseases, including neurodegenerative and metabolic disorders. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the biological importance of PE(P-16:0/16:0) and other plasmalogens.

Introduction: Unveiling the Ether Enigma

Plasmalogens are glycerophospholipids distinguished by a vinyl-ether bond at the sn-1 position of the glycerol backbone, a feature that imparts unique chemical and physical properties.[1] This structural characteristic makes them more resistant to oxidative damage compared to their diacyl counterparts and influences membrane fluidity and dynamics.[2] Among the various classes of plasmalogens, phosphatidylethanolamine plasmalogens (PlsEtn) are particularly abundant in the nervous system, with PE(P-16:0/16:0) being a notable species. While often grouped with other ethanolamine-containing phospholipids, the distinct vinyl-ether linkage of PE(P-16:0/16:0) dictates a specialized set of biological functions that are critical for cellular health.

The Synthetic Blueprint: Biosynthesis and Regulation of PE(P-16:0/16:0)

The biosynthesis of plasmalogens is a complex process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER). This compartmentalization underscores the specialized enzymatic machinery required for their synthesis.

Peroxisomal Initiation:

The initial steps are unique to ether lipid synthesis and are the rate-limiting part of the pathway.

-

Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with the acylation of DHAP at the sn-1 position by the enzyme glyceronephosphate O-acyltransferase (GNPAT).

-

Formation of the Ether Bond: The acyl group is then exchanged for a fatty alcohol by alkylglycerone phosphate synthase (AGPS), forming 1-alkyl-DHAP. For PE(P-16:0/16:0), the fatty alcohol precursor would be hexadecanol.

Endoplasmic Reticulum Maturation:

The final steps of plasmalogen synthesis occur in the ER.

-

Reduction and Acylation: The keto group at the sn-2 position of 1-alkyl-DHAP is reduced by an NADPH-dependent reductase. This is followed by the acylation of the sn-2 position with a fatty acid, in this case, palmitic acid (16:0), by an acyltransferase.

-

Headgroup Attachment and Desaturation: The phosphate group is removed, and a phosphoethanolamine headgroup is added. The final and defining step is the introduction of the vinyl-ether bond at the sn-1 position by the enzyme plasmanylethanolamine desaturase (PEDS1), also known as TMEM189.

Caption: Biosynthesis pathway of PE(P-16:0/16:0).

The Functional Repertoire of PE(P-16:0/16:0)

The unique structure of PE(P-16:0/16:0) endows it with a diverse range of functions crucial for cellular homeostasis.

Guardian of the Membrane: Antioxidant Defense

The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, making them potent scavengers of reactive oxygen species (ROS).[1] This "sacrificial" antioxidant role protects other more critical membrane lipids and proteins from oxidative damage. This function is particularly vital in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.

Architect of Fluidity: Membrane Structure and Dynamics

PE(P-16:0/16:0) plays a significant role in modulating the physical properties of cellular membranes.[2] Its presence influences membrane fluidity, thickness, and the formation of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that are critical for signal transduction.[2] By organizing these signaling platforms, PE(P-16:0/16:0) indirectly regulates a myriad of cellular processes.

Messenger Molecule: Role in Cellular Signaling

Emerging evidence suggests that plasmalogens, including PE(P-16:0/16:0), are not merely structural components but also active participants in signal transduction pathways.

-

G-Protein Coupled Receptor (GPCR) Signaling: Plasmalogens can modulate the activity of certain GPCRs, which are integral to a vast array of physiological responses.[1] Studies have shown that plasmalogens can enhance the phosphorylation of downstream signaling molecules like ERK and Akt, promoting cell survival.[1]

Caption: Simplified pathway of plasmalogen-mediated GPCR signaling.

-

Ferroptosis: Recent studies have implicated ether phospholipids in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. While the precise role of specific plasmalogen species is still under investigation, their antioxidant properties suggest a protective role against ferroptotic cell death.

Clinical Significance: PE(P-16:0/16:0) in Health and Disease

Alterations in the levels of plasmalogens, including PE(P-16:0/16:0), have been implicated in a growing number of human diseases, highlighting their potential as diagnostic biomarkers and therapeutic targets.

Neurological Disorders

The brain is highly enriched in plasmalogens, and their depletion is a common feature of several neurodegenerative diseases.

-

Alzheimer's Disease (AD): Numerous studies have reported significantly reduced levels of ethanolamine plasmalogens, including species with a 16:0 fatty alcohol, in the brain tissue and cerebrospinal fluid of AD patients.[3] This deficiency is thought to contribute to increased oxidative stress, synaptic dysfunction, and neuronal cell death.[3]

| Tissue | Control (ng/mg tissue) | Alzheimer's Disease (ng/mg tissue) | Reference |

| Brain (Gray Matter) | ~1.5 - 2.5 | ~0.8 - 1.5 | [3] |

| Brain (White Matter) | ~2.0 - 3.5 | ~1.2 - 2.0 | [3] |

| Cerebrospinal Fluid | ~0.1 - 0.3 (ng/mL) | ~0.05 - 0.15 (ng/mL) | [4] |

Table 1: Approximate levels of PE(P-16:0) containing plasmalogens in healthy and Alzheimer's disease brain and CSF. (Note: Absolute concentrations can vary based on analytical methods and specific brain regions.)

Metabolic and Cardiovascular Diseases

Dysregulation of plasmalogen metabolism has also been linked to metabolic disorders and cardiovascular diseases. Lower plasma plasmalogen levels have been associated with an increased risk of obesity, type 2 diabetes, and atherosclerosis.

| Sample | Healthy Control | Metabolic/Cardiovascular Disease | Reference |

| Plasma | ~10 - 20 µg/mL | ~5 - 15 µg/mL | [5] |

| Heart Tissue | ~25 - 35 ng/mg tissue | ~15 - 25 ng/mg tissue | [6] |

Table 2: Approximate levels of total ethanolamine plasmalogens in plasma and heart tissue in healthy individuals and those with metabolic/cardiovascular disease.

Cancer

The role of plasmalogens in cancer is complex and appears to be context-dependent. Some studies have reported elevated levels of certain plasmalogen species in tumor tissues, potentially reflecting altered lipid metabolism in cancer cells.[7][8] For instance, increased levels of PE(P-16:0/20:4) have been observed in breast cancer tissue.[7] Conversely, other studies suggest that the antioxidant properties of plasmalogens may have a protective effect against carcinogenesis.[9]

Methodologies for the Investigation of PE(P-16:0/16:0)

Accurate and sensitive analytical techniques are essential for elucidating the biological roles of PE(P-16:0/16:0) and other plasmalogens.

Standard Operating Procedure: Quantification of PE(P-16:0/16:0) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific lipid species.[10][11]

5.1.1. Lipid Extraction from Biological Tissues (e.g., Brain)

This protocol is a modification of the Folch and Bligh-Dyer methods, optimized for high-throughput analysis.[8][9][12]

-

Homogenization: Homogenize ~10 mg of frozen tissue in 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated plasmalogen analog).

-

Solvent Addition: Add 1 mL of methyl-tert-butyl ether (MTBE) to the homogenate.

-

Phase Separation: After incubation, add 250 µL of water to induce phase separation.

-

Collection: Centrifuge and collect the upper organic phase containing the lipids.

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Caption: A streamlined workflow for the extraction of lipids from tissue samples.

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the lipid species. A typical gradient would involve a mobile phase of water and acetonitrile with an appropriate modifier like ammonium formate.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For PE(P-16:0/16:0), the precursor ion would be its [M+H]+ or [M-H]- adduct, and the product ions would correspond to the neutral loss of the phosphoethanolamine headgroup and fragments of the fatty acid chains.

Protocol: Assessment of Total Antioxidant Capacity (TAC) of Lipids

Several commercial kits are available to measure the total antioxidant capacity of biological samples. These assays are typically based on the reduction of a chromogenic reagent by the antioxidants present in the sample.[4][13]

-

Sample Preparation: The extracted lipid sample needs to be solubilized in a suitable solvent that is compatible with the assay, such as a mixture of chloroform and methanol.

-

Assay Procedure: Follow the manufacturer's instructions for the specific TAC assay kit. This typically involves mixing the lipid sample with the assay reagents and measuring the change in absorbance at a specific wavelength.

-

Standard Curve: A standard curve using a known antioxidant, such as Trolox, should be generated to quantify the antioxidant capacity of the sample in Trolox equivalents.

Future Directions and Therapeutic Implications

The growing body of evidence linking plasmalogen deficiency to various diseases has spurred interest in developing plasmalogen-based therapeutics. Supplementation with plasmalogen precursors has shown promise in preclinical models of neurodegenerative diseases, improving cognitive function and reducing oxidative stress.[14] Further research is needed to fully elucidate the specific roles of individual plasmalogen species like PE(P-16:0/16:0) and to optimize therapeutic strategies. The development of robust and standardized analytical methods will be crucial for monitoring the efficacy of such interventions and for advancing our understanding of the profound biological significance of these enigmatic ether lipids.

References

- 1. Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling | PLOS One [journals.plos.org]

- 3. Frontiers | Using neurolipidomics to identify phospholipid mediators of synaptic (dys)function in Alzheimer's Disease [frontiersin.org]

- 4. Alterations in cerebrospinal fluid glycerophospholipids and phospholipase A2 activity in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Advances in Lipidomics for Cancer Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. real.mtak.hu [real.mtak.hu]

- 11. Plasmalogen-selective phospholipase A2 and its role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. Frontiers | Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons [frontiersin.org]

The Unseen Hand: A Technical Guide to the Role of Deuterated Lipids in Mass Spectrometry

In the intricate world of lipidomics, where researchers strive to decipher the roles of lipids in health and disease, the pursuit of precise and reproducible quantification is paramount. The inherent complexity of the lipidome, coupled with the variability of analytical workflows, presents formidable challenges to achieving accurate measurements. This guide provides an in-depth exploration of the core principles, applications, and methodologies underpinning the use of deuterated lipids in mass spectrometry-based lipidomics. As we will see, these subtly heavier lipids have become an indispensable tool, acting as the unseen hand that guides researchers toward reliable and meaningful biological insights.

Part 1: The Gold Standard for Quantification: Deuterated Lipids as Internal Standards

The fundamental principle behind the use of deuterated internal standards is isotope dilution mass spectrometry.[1] A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest (the analyte) but possesses a greater mass due to the substitution of hydrogen atoms with deuterium, is introduced into a biological sample at the earliest possible stage of preparation.[1] This "spiked" sample is then subjected to the entire analytical workflow, including extraction, derivatization, and chromatographic separation, before detection by a mass spectrometer.

Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and comparable ionization efficiencies in the mass spectrometer.[1] The mass spectrometer can readily differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved, effectively correcting for variations in sample handling and instrument response.[1]

Why Deuterated Standards Reign Supreme: A Comparative Analysis

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. While other options exist, such as ¹³C-labeled lipids and structural analogues (e.g., odd-chain lipids), deuterated lipids offer a superior balance of properties for most applications.[2]

| Feature | Deuterated Lipids | ¹³C-Labeled Lipids | Structural Analogues (e.g., Odd-Chain) |

| Chemical & Physical Properties | Nearly identical to analyte | Virtually identical to analyte | Can differ significantly from the analyte |

| Co-elution with Analyte | Very close, with a slight potential isotopic effect[2] | Identical | May not co-elute, leading to differential matrix effects |

| Correction for Matrix Effects | Excellent, as they experience similar ion suppression/enhancement[1] | Excellent | Can be poor if elution times differ |

| Correction for Extraction Recovery | Nearly identical to the analyte due to similar physicochemical properties[2] | Virtually identical to the analyte[2] | Can differ from the analyte, potentially leading to inaccurate correction for sample loss[2] |

| Potential Issues | Potential for H/D back-exchange in certain solvents and a slight chromatographic isotope effect[2] | Higher cost of synthesis | Physicochemical properties are not identical to the analyte; may not accurately reflect analyte behavior[2] |

Experimental Workflow: Quantitative Lipidomics Using Deuterated Internal Standards

The following diagram and protocol outline a typical workflow for the quantification of a target lipid in a plasma sample using a deuterated internal standard.

Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.

Protocol: Quantification of Palmitic Acid in Human Plasma

Objective: To accurately quantify the concentration of palmitic acid in human plasma using deuterated palmitic acid (d31-palmitic acid) as an internal standard.

Materials:

-

Human plasma

-

d31-Palmitic acid internal standard solution (known concentration in methanol)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Aliquot 100 µL of human plasma into a glass tube.

-

Internal Standard Spiking: Add 10 µL of the d31-palmitic acid internal standard solution to the plasma. Vortex briefly.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of 2:1 (v/v) chloroform:methanol to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of water and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous palmitic acid and d31-palmitic acid.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of palmitic acid to d31-palmitic acid.

-

Determine the concentration of palmitic acid in the plasma sample by comparing the peak area ratio to a standard curve prepared with known concentrations of palmitic acid and a fixed concentration of the internal standard.

-

Part 2: Tracing Metabolic Fates: Deuterated Lipids in Flux Analysis

Beyond static quantification, deuterated lipids are powerful tools for elucidating the dynamics of lipid metabolism.[3][4] By introducing a deuterated precursor, researchers can trace its incorporation into various lipid species over time, providing a direct measure of biosynthesis, remodeling, and degradation.[3][4]

Unraveling De Novo Lipogenesis with Deuterated Water (D₂O)

Deuterated water (D₂O) is a particularly attractive tracer for studying de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[5][6][7] When D₂O is administered, the deuterium is incorporated into newly synthesized fatty acids and cholesterol.[6][8] Mass spectrometry can then be used to measure the extent of deuterium enrichment in these lipids, providing a quantitative measure of their synthesis rate.[6] This approach has been instrumental in understanding metabolic diseases where DNL is dysregulated, such as non-alcoholic fatty liver disease (NAFLD).[7]

Caption: Conceptual workflow for measuring de novo lipogenesis using D₂O.

Pulse-Chase Analysis with Deuterated Fatty Acids

To investigate the downstream metabolism of specific fatty acids, a "pulse-chase" experiment can be performed. Cells or organisms are first "pulsed" with a deuterated fatty acid for a defined period. The deuterated label is then "chased" by replacing the medium with one containing the corresponding non-deuterated fatty acid. By analyzing the lipidome at various time points during the chase period, researchers can track the incorporation of the deuterated fatty acid into more complex lipids and its subsequent turnover.[9][10]

Protocol: Pulse-Chase Analysis of Deuterated Oleic Acid in Cultured Hepatocytes

Objective: To trace the incorporation and turnover of deuterated oleic acid in cultured hepatocytes.

Materials:

-

Cultured hepatocytes (e.g., HepG2 cells)

-

Deuterated oleic acid (d4-oleic acid)

-

Non-deuterated oleic acid

-

Cell culture medium

-

Lipid extraction reagents

-

LC-MS/MS system

Procedure:

-

Pulse:

-

Culture HepG2 cells to 80% confluency.

-

Replace the culture medium with a medium containing d4-oleic acid at a final concentration of 100 µM.

-

Incubate the cells for 4 hours (the "pulse" period).

-

-

Chase:

-

After the pulse, remove the medium containing d4-oleic acid.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add fresh medium containing non-deuterated oleic acid at the same concentration (100 µM).

-

-

Time-Course Sampling:

-

Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Lipid Extraction and Analysis:

-

At each time point, wash the cells with PBS and perform lipid extraction as described in the previous protocol.

-

Analyze the lipid extracts by LC-MS/MS to identify and quantify the abundance of d4-labeled lipid species (e.g., triglycerides, phospholipids containing the d4-oleoyl chain).

-

-

Data Interpretation:

-

Plot the abundance of the d4-labeled lipids over time to determine the rates of their synthesis and turnover.

-

Part 3: Investigating Oxidative Stress with Deuterated Lipids

Lipid peroxidation, a form of oxidative damage, is implicated in a wide range of diseases. Deuterated polyunsaturated fatty acids (PUFAs) have emerged as a valuable tool to study and potentially mitigate this process. By replacing hydrogen atoms at the bis-allylic positions of PUFAs with deuterium, the C-D bond is significantly stronger than the C-H bond.[11] This "kinetic isotope effect" slows down the rate-limiting step of lipid peroxidation, making deuterated PUFAs more resistant to oxidative damage.[12]

Researchers can use this property in several ways:

-

As mechanistic probes: By comparing the oxidation rates of deuterated and non-deuterated PUFAs, the role of lipid peroxidation in a specific pathological process can be investigated.

-

As potential therapeutics: The administration of deuterated PUFAs is being explored as a therapeutic strategy to protect against diseases driven by oxidative stress.[12]

Part 4: Practical Considerations and Potential Pitfalls

While deuterated lipids are powerful tools, their effective use requires an understanding of potential challenges.

-

Isotopic Purity: It is crucial to know the isotopic purity of the deuterated standard to ensure accurate quantification.[13]

-

H/D Back-Exchange: In some cases, deuterium atoms on a deuterated standard can be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[14] This can lead to an underestimation of the internal standard and an overestimation of the analyte. To minimize this, it is advisable to:

-

Chromatographic Isotope Effect: The slight mass difference between the deuterated standard and the analyte can sometimes lead to a small separation during chromatography.[13] If this separation is significant, the two compounds may experience different degrees of matrix effects, leading to inaccurate quantification.[13]

Conclusion

Deuterated lipids have fundamentally transformed the field of lipidomics. From providing the "gold standard" for accurate quantification to enabling the dynamic tracking of metabolic pathways and the investigation of oxidative stress, their versatility is unmatched. As mass spectrometry technologies continue to advance in sensitivity and resolution, the role of these subtly labeled molecules will undoubtedly expand, empowering researchers to unravel the intricate and vital functions of lipids in biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

introduction to lipidomics internal standards

An In-depth Technical Guide to Internal Standards in Lipidomics

Authored by: A Senior Application Scientist

Abstract

The accurate quantification of lipids is a cornerstone of lipidomics research, underpinning our understanding of cellular metabolism, disease pathogenesis, and therapeutic response. However, the analytical journey from sample collection to final data is fraught with potential variability, including inconsistencies in sample extraction, ionization efficiencies in mass spectrometry, and instrument drift. Internal standards (IS) are the bedrock of a robust quantitative lipidomics workflow, providing the necessary controls to mitigate this variability and ensure data accuracy and reproducibility. This guide provides a comprehensive overview of the theory, selection, and practical application of internal standards in mass spectrometry-based lipidomics, designed for researchers, scientists, and drug development professionals.

The Foundational Role of Internal Standards in Quantitative Lipidomics

In an ideal analytical world, the signal intensity of an analyte would be directly and linearly proportional to its concentration. In reality, the complexity of biological matrices and the multi-step nature of lipidomics workflows introduce significant potential for error at nearly every stage.

Sources of Analytical Variability:

-

Sample Extraction: Incomplete or differential recovery of lipid classes from the sample matrix.

-

Sample Handling: Pipetting errors, evaporation, or degradation.

-

Ionization Suppression/Enhancement: Co-eluting lipids or other matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.

-

Instrumental Drift: Fluctuations in mass spectrometer performance over the course of an analytical run.

Internal standards are exogenous, structurally similar compounds added to a sample at a known concentration at the very beginning of the workflow. By subjecting the IS to the same experimental conditions as the endogenous lipids, they provide a reference point to correct for these sources of variability. The fundamental principle is that any loss or signal fluctuation affecting the target analyte will similarly affect the internal standard. Therefore, the ratio of the analyte signal to the IS signal, rather than the absolute analyte signal, is used for quantification. This ratiometric approach provides a normalized, more accurate representation of the analyte's true concentration.

Types of Internal Standards: A Strategic Selection

The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy of quantification.[1] The ideal IS should mimic the chemical and physical properties of the analyte of interest as closely as possible but be distinguishable by the mass spectrometer.[1] The two primary categories of internal standards used in lipidomics are stable isotope-labeled lipids and structurally analogous lipids (e.g., odd-chain lipids).

Stable Isotope-Labeled Internal Standards: The Gold Standard

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative lipidomics.[2] These are synthetic lipids where one or more atoms (typically 1H, 12C, or 14N) have been replaced with their heavier stable isotopes (e.g., 2H/Deuterium, 13C, or 15N).

-

Principle: SIL-IS are chemically identical to their endogenous counterparts, meaning they exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization efficiencies.[3] However, their increased mass allows them to be distinguished from the endogenous analyte by the mass spectrometer.

-

Advantages:

-

Limitations:

-

Cost and Availability: Synthesizing a unique SIL-IS for every one of the thousands of lipid species in a biological sample is impractical and cost-prohibitive.[4]

-

Isotopic Overlap: The natural abundance of 13C can lead to isotopic overlap between the analyte and the IS, which must be corrected for computationally.

-

Structurally Analogous Internal Standards

When a SIL-IS is not available, lipids that are structurally similar to the analyte class but not naturally abundant in the sample can be used.

-

Odd-Chain Lipids: The most common examples are lipids containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0). Most naturally occurring lipids have even-chain fatty acids. These odd-chain lipids are commercially available and serve as excellent class-specific standards.[3][5]

-

Principle: These standards are chosen to represent the general chemical behavior (e.g., polarity, solubility) of a particular lipid class. For example, PC(17:0/17:0) can be used as an IS for the quantification of all phosphatidylcholine (PC) species.

-

Advantages:

-

Cost-Effective: They are significantly less expensive than SIL-IS.

-

Broad Coverage: A single odd-chain standard can be used to quantify an entire class of lipids.

-

-

Limitations:

-

Differential Ionization: The ionization efficiency of lipids is influenced by their acyl chain length and degree of unsaturation. An odd-chain standard may not perfectly mimic the ionization behavior of all species within its class, potentially leading to quantification errors.[2]

-

Chromatographic Separation: In reversed-phase LC, the odd-chain IS will have a different retention time than the even-chain analytes, meaning it may not experience the exact same matrix effects.

-

| Internal Standard Type | Principle | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) | Isotopically heavy analog of the analyte. | Highest accuracy, co-elution, corrects for matrix effects effectively.[3][4] | Expensive, not available for all lipid species, potential for isotopic overlap.[4] |

| Odd-Chain Lipids | Structurally similar lipid with an odd-numbered fatty acid chain, not naturally abundant.[5] | Cost-effective, good for class-specific quantification. | May have different ionization efficiency and retention time compared to analytes.[2] |

The Experimental Workflow: A Self-Validating System

A robust lipidomics protocol is a self-validating system, and the correct use of internal standards is central to this concept. The IS must be introduced at the earliest possible stage to account for variability throughout the entire workflow.[4]

Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. lipidomicstandards.org [lipidomicstandards.org]

- 3. benchchem.com [benchchem.com]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(1Z)-Hexadecenyl-2-Palmitoyl-d9-sn-glycero-3-PE: A Key Internal Standard for Plasmalogen Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Plasmalogens and the Need for Accurate Quantification

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1] These lipids are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[1] Their distinct chemical structure imparts a range of biological functions, from acting as endogenous antioxidants to modulating membrane fluidity and participating in cell signaling pathways.[2] Growing evidence links alterations in plasmalogen levels to various pathologies, including neurodegenerative diseases like Alzheimer's, making their accurate quantification a critical aspect of biomedical research and drug development.[3]

This technical guide provides a comprehensive overview of 1-(1Z)-Hexadecenyl-2-Palmitoyl-d9-sn-glycero-3-PE, a deuterated internal standard specifically designed for the precise measurement of its endogenous, non-labeled counterpart, PE(P-16:0/16:0), by mass spectrometry.

Compound Identification and Physicochemical Properties

CAS Number: 2738509-20-9[4]

Chemical Formula: C37H65D9NO7P

Molecular Weight: 685.00 g/mol

Synonyms:

-

C16(plasm)-16:0-d9-PE

-

PE(P-16:0/16:0-d9)

-

16:0p/16:0-d9-PE[4]

Structure:

Caption: Molecular structure of 1-(1Z)-Hexadecenyl-2-Palmitoyl-d9-sn-glycero-3-PE.

Physicochemical Properties:

The vinyl-ether bond at the sn-1 position and the ester-linked fatty acid at the sn-2 position give PE plasmalogens unique biophysical properties compared to their diacyl counterparts. These properties are crucial for their biological roles in membrane structure and function.

| Property | Description | Significance |

| Membrane Packing and Rigidity | PE plasmalogens form more condensed and rigid lipid bilayers.[5] | This increased packing density can influence membrane protein function and the formation of specialized membrane domains like lipid rafts. |

| Membrane Thickness | Bilayers composed of PE plasmalogens are generally thicker than those made of diacyl-PE or phosphatidylcholines.[5] | Alterations in membrane thickness can impact the activity of transmembrane proteins and cellular signaling processes. |

| Phase Transition Temperature | Plasmalogens generally have a lower lamellar to inverse-hexagonal phase transition temperature.[6] | This property is associated with a propensity to form non-bilayer structures, which is important for membrane fusion and fission events. |

| Headgroup Orientation | The vinyl-ether linkage can alter the orientation of the phosphoethanolamine headgroup.[5] | This can affect interactions with other lipids and membrane-associated proteins. |

Synthesis and Rationale for Deuteration

Synthesis:

The synthesis of deuterated plasmalogens is a multi-step process that requires careful control to selectively form the characteristic cis-vinyl-ether bond and maintain its integrity throughout the subsequent steps. While the precise, proprietary synthesis protocols for commercial standards are not publicly available, a general plausible pathway can be outlined based on established organic chemistry principles for lipid synthesis.

A likely synthetic route involves:

-

Preparation of a protected glycerol backbone: Starting with a suitable chiral precursor to ensure the correct sn-stereochemistry.

-

Introduction of the deuterated palmitoyl chain: The d9-palmitic acid is activated and esterified to the sn-2 position of the glycerol backbone.

-

Formation of the vinyl-ether linkage: A long-chain fatty alcohol is introduced at the sn-1 position, followed by chemical modifications to create the vinyl-ether bond.

-

Addition of the phosphoethanolamine headgroup: The headgroup is added to the sn-3 position, often using phosphoramidite chemistry.

-

Deprotection and purification: Removal of protecting groups and purification by chromatography yields the final product.

Rationale for d9-Palmitoyl Deuteration:

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation and matrix effects. The d9-palmitoyl chain in this standard offers specific advantages:

-

Mass Shift: The nine deuterium atoms provide a significant and unambiguous mass shift of +9 Da from the endogenous analyte, preventing isotopic overlap and ensuring clear differentiation in the mass spectrometer.

-

Chemical Identity: The deuterated standard is chemically almost identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution is critical for accurate correction of matrix effects.

-

Stability: Deuterium atoms on the terminal end of the fatty acid chain are not readily exchangeable under typical analytical conditions, ensuring the isotopic label is stable throughout the analytical workflow.

-

Fragmentation: In tandem mass spectrometry (MS/MS), the d9-label is retained on the palmitoyl fragment ion, allowing for the creation of specific and distinct MRM transitions for the internal standard.[7]

Biological Significance of PE Plasmalogens

Ethanolamine plasmalogens are not merely structural components of membranes; they are active participants in a variety of cellular processes.

-

Antioxidant Defense: The vinyl-ether bond is highly susceptible to oxidation, allowing plasmalogens to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage.[1]

-

Membrane Dynamics and Signaling: PE plasmalogens are implicated in membrane fusion and fission events, crucial for processes like vesicular transport and neurotransmitter release.[2] They are also enriched in lipid rafts, specialized membrane microdomains that organize signaling platforms.

-

Reservoir for Second Messengers: The sn-2 position of plasmalogens is often occupied by polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and docosahexaenoic acid (DHA). These can be released by phospholipases to generate lipid second messengers that regulate inflammation and other cellular responses.[3]

-

Role in Disease: Deficiencies in PE plasmalogen levels have been observed in various diseases, including Alzheimer's disease, where their loss is correlated with cognitive decline.[3] In cardiac tissue, which is rich in plasmalogens, their depletion is associated with cardiovascular pathologies.[1]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Membrane plasmalogen composition and cellular cholesterol regulation: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. Field desorption mass spectrometry of phospholipids. II--Fragmentation of dipalmitoylphosphatidyl choline from comparison of d0, d4 and d9 species - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Molecular Weight of C16(plasm)-16:0-d9-PE

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Plasmalogens in Advanced Research